molecular formula C11H12O4 B8057452 Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B8057452
M. Wt: 208.21 g/mol
InChI Key: WDKYDMULARNCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as ethyl caffeate, is a caffeic acid derivative with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol (CAS: 102-37-4) . Structurally, it consists of a caffeoyl moiety (3,4-dihydroxyphenyl group) esterified with an ethyl group. This compound is naturally occurring in plants such as Salvia miltiorrhiza (Danshen) and has been synthesized via acid-catalyzed esterification of caffeic acid with ethanol .

Ethyl caffeate exhibits notable antioxidant activity, surpassing that of Danshensu (a related compound) in DPPH radical scavenging assays . It is utilized in pharmacological research, food science, and as a reference standard in analytical studies .

Properties

IUPAC Name

ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKYDMULARNCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-37-4
Record name Ethyl caffeate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Table 1: Comparison of Acid- and Base-Catalyzed Esterification

ParameterAcid-Catalyzed (H₂SO₄)Base-Catalyzed (NaOEt)
Catalyst Concentration1% w/w0.5% w/w
Temperature80°C60°C
Reaction Time6 hours8 hours
Yield78%65%
SolventTolueneEthanol

Enzymatic Synthesis Using Lipases

Enzymatic methods offer a greener alternative, avoiding harsh acids or bases. Immobilized lipases, such as Candida antarctica Lipase B (CAL-B), have been effective in catalyzing the esterification of caffeic acid with ethanol in non-aqueous media. A 2019 study demonstrated that CAL-B in tert-butanol at 50°C achieved a 72% yield after 24 hours, with enzyme reuse for up to five cycles without significant activity loss. This method is particularly advantageous for preserving the phenolic hydroxyl groups, which are prone to oxidation under acidic conditions.

Extraction from Natural Sources

Ethyl caffeate occurs naturally in plants such as Bidens pilosa and Polygonum amplexicaule var. sinense. Extraction typically involves solvent partitioning followed by chromatographic purification:

  • Maceration or Soxhlet Extraction : Dried plant material is extracted with 95% ethanol, yielding a crude extract rich in phenolic compounds.

  • Liquid-Liquid Partitioning : The ethanol extract is suspended in a water-methanol mixture and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. Ethyl caffeate concentrates in the ethyl acetate fraction due to its intermediate polarity.

  • Chromatographic Purification : The ethyl acetate fraction is subjected to silica gel column chromatography, eluted with gradients of hexane-acetone or methanol-water. Final purification via semi-preparative HPLC using acetonitrile-water (45:55) as the mobile phase isolates ethyl caffeate with >95% purity.

Table 2: Extraction Yields from Polygonum amplexicaule

StepYield (g/kg dry plant)
Ethanol Extract118.5
Ethyl Acetate Fraction49.0
Purified Ethyl Caffeate0.35

Industrial-Scale Production Challenges

Scaling up ethyl caffeate synthesis requires addressing solvent recovery, catalyst efficiency, and energy consumption. Continuous flow reactors have been proposed to enhance mixing and heat transfer, potentially reducing reaction times by 30% compared to batch processes. However, enzymatic methods remain cost-prohibitive for large-scale applications due to high lipase costs.

Recent Advances in Green Chemistry

Microwave-assisted synthesis has emerged as a promising technique, reducing reaction times from hours to minutes. For instance, irradiating caffeic acid and ethanol with 300 W microwaves for 15 minutes in the presence of H₂SO₄ yielded 80% ethyl caffeate, comparable to conventional heating . Ionic liquids as solvents and catalysts are also under investigation, though their environmental impact remains a concern.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(3,4-dihydroxyphenyl)-2-propenol.

    Substitution: Formation of various substituted phenolic derivatives.

Scientific Research Applications

Chemistry

Ethyl caffeate serves as a valuable building block in organic synthesis. Its unique structure allows it to undergo various chemical reactions:

  • Esterification : Used to create more complex esters.
  • Oxidation : Can be converted into quinones using agents like potassium permanganate.
  • Reduction : The ester group can be reduced to an alcohol using sodium borohydride .
Reaction TypeReagentsProducts
OxidationKMnO₄Quinones
ReductionNaBH₄3-(3,4-dihydroxyphenyl)-2-propenol
SubstitutionAcyl chloridesSubstituted phenolic derivatives

Biology

Ethyl caffeate has been studied for its biological activities:

  • Antioxidant Activity : It scavenges free radicals, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Demonstrates the ability to inhibit pro-inflammatory cytokines .
  • Anticancer Properties : Induces apoptosis in cancer cells via specific signaling pathways .

Medicine

The compound is being investigated for its therapeutic potential:

  • Anti-inflammatory : Research indicates it may reduce inflammation markers in various conditions.
  • Anticancer : Studies have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Industry

Ethyl caffeate is utilized in the production of polymers and resins due to its reactive functional groups. Its properties make it suitable for applications in coatings and adhesives.

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that ethyl caffeate effectively scavenges free radicals in vitro. The compound exhibited a significant reduction in oxidative stress markers in cell cultures exposed to oxidative agents.

Case Study 2: Anticancer Research

Research conducted by the National Institutes of Health indicated that ethyl caffeate can induce apoptosis in breast cancer cells. The study reported that treatment with ethyl caffeate led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines.

    Anticancer Activity: The compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Caffeic Acid Esters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Bioactivity/Application Source/Reference
Ethyl caffeate C₁₁H₁₂O₄ 208.21 102-37-4 Antioxidant, antiviral, anti-inflammatory Salvia miltiorrhiza
Methyl caffeate C₁₀H₁₀O₄ 194.18 3843-74-1 Antimicrobial, anti-inflammatory Synthetic/Wikipedia
Caffeic acid phenethyl ester C₁₇H₁₆O₄ 284.31 104594-70-9 Antiviral (e.g., COVID-19), anticancer Propolis, synthetic
3-Methyl-2-butenyl caffeate C₁₄H₁₆O₄ 248.27 N/A Plant defense metabolite Natural products

Structural Insights :

  • Ethyl vs.
  • Phenethyl ester : The bulky phenethyl group in caffeic acid phenethyl ester increases steric hindrance, which may affect binding to viral proteases (e.g., SARS-CoV-2 Mpro) .

Substituted Phenylprop-2-enoate Derivatives

Table 2: Substituent Effects on Bioactivity

Compound Name Substituent(s) Key Findings Reference
Ethyl 3-(2′-allyloxy-5′-nitrophenyl)prop-2-enoate 5′-NO₂, 2′-allyloxy Synthetic intermediate; no explicit bioactivity reported
Ethyl 3-(2′-allyloxy-5′-chlorophenyl)prop-2-enoate 5′-Cl, 2′-allyloxy Structural analog with potential pesticidal applications
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-F, ketone group Pharmaceutical intermediate; no direct bioactivity data

Mechanistic Notes:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring may enhance electrophilic reactivity, influencing interactions with biological targets .
  • The absence of the 3,4-dihydroxyphenyl group in fluorophenyl derivatives (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) eliminates antioxidant capacity .

Dimeric and Complex Analogs

Table 3: Multi-Target Inhibitors and Dimeric Structures

Compound Name (CID) Structure Target/Application Reference
CID 125990 Dimer with two caffeoyl groups Dual inhibitor of SARS-CoV-2 Mpro and S protein
CID 74336856 Methyl ester of CID 125990 Enhanced solubility compared to CID 125990
Forsythoside A Glycosylated caffeoyl derivative Inhibited LFBK-αvβ6 cell growth at 100 µg/mL

Functional Insights :

  • Dimeric caffeates (CID 125990 and 74336856) exhibit multi-target inhibition due to extended π-π stacking and hydrogen-bonding interactions with viral proteins .
  • Forsythoside A , a glycoside, demonstrates cytotoxicity at high concentrations, limiting therapeutic utility despite structural similarity .

Hydroxypropanoate Derivatives

Ethyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (from ) shares a similar phenyl group but differs in the carboxylic acid chain (hydroxypropanoate vs. propenoate).

Biological Activity

Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, also known as ethyl caffeate, is an organic compound characterized by a propenoic acid moiety linked to a 3,4-dihydroxyphenyl group. This compound has gained attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C11H12O4. The compound's structure includes:

  • An ethyl ester functional group
  • A propenoic acid backbone
  • Hydroxyl groups that contribute to its reactivity and biological activity.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It acts as a free radical scavenger, which helps protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. It has been shown to reduce inflammation in various models, suggesting its potential therapeutic role in inflammatory diseases.

Anticancer Potential

This compound has demonstrated anticancer activity through several mechanisms:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
  • Inhibition of Proliferation : Studies have reported that it inhibits the proliferation of various cancer cell lines, including MDA-MB-231 and A549 cells.
  • Anti-metastatic Properties : It may also hinder cancer metastasis by affecting cellular migration and invasion processes.
Biological ActivityMechanism of ActionCell Lines Tested
AntioxidantScavenging free radicalsVarious cell types
Anti-inflammatoryInhibition of cytokine productionIn vitro models
AnticancerInduction of apoptosis, inhibition of proliferationMDA-MB-231, A549, HT1080

Case Studies

  • Anticancer Activity : A study investigated the effects of ethyl caffeate on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations ranging from 50 to 100 µM, with notable induction of apoptosis observed through flow cytometry assays .
  • Inflammation Models : In animal models of inflammation, ethyl caffeate administration led to decreased levels of inflammatory markers such as IL-6 and TNF-alpha, indicating its potential use in treating inflammatory conditions .

The mechanisms underlying the biological activities of this compound include:

  • Antioxidant Mechanism : The compound's hydroxyl groups facilitate electron donation to free radicals, neutralizing them effectively.
  • Cytokine Modulation : Ethyl caffeate has been shown to downregulate NF-kB signaling pathways involved in inflammation .
  • Cell Cycle Arrest : It can induce cell cycle arrest at the G1 phase in cancer cells, preventing further proliferation .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of Ethyl caffeate, and how should data interpretation be approached?

  • Methodology : Utilize 1H/13C NMR to identify aromatic protons (δ 6.5–7.5 ppm for catechol protons) and the ethyl ester group (δ 1.3–1.5 ppm for CH3, δ 4.1–4.3 ppm for CH2). IR spectroscopy can confirm the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at ~3300 cm⁻¹). Mass spectrometry (MS) should show a molecular ion peak at m/z 208.21 (C11H12O4) . Cross-reference with PubChem or CAS data (CAS 102-37-4) for validation .

Q. What are the critical safety protocols for handling Ethyl caffeate in laboratory settings?

  • Guidelines : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods for synthesis or handling powdered forms to prevent inhalation. Store in airtight containers at 2–8°C, away from light and oxidizing agents. Waste disposal must comply with biohazard regulations, as outlined in safety data sheets .

Q. How can researchers optimize the synthesis of Ethyl caffeate to improve yield and purity?

  • Approach : Use esterification of caffeic acid with ethanol under acid catalysis (e.g., H2SO4). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase). Purify via column chromatography or recrystallization. Validate purity using HPLC with UV detection (λ = 280 nm for catechol absorption) .

Advanced Research Questions

Q. What experimental strategies elucidate the interaction between Ethyl caffeate and caffeate CoA-transferase (EC 2.8.3.23)?

  • Methods : Recombinant expression of the enzyme (e.g., from Acetobacterium woodii) for kinetic assays. Use isothermal titration calorimetry (ITC) to measure binding affinity. Investigate substrate specificity by testing analogs (e.g., 4-coumarate, ferulate). Structural insights can be gained via X-ray crystallography or molecular docking simulations .

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Analysis : Assess assay conditions (e.g., pH, solvent polarity) that influence redox behavior. Compare DPPH/ABTS radical scavenging assays under standardized protocols. Use electron spin resonance (ESR) to detect transient radical intermediates. Verify compound purity via LC-MS to rule out degradation products .

Q. What methodologies are effective for studying the stability of Ethyl caffeate under varying physiological conditions?

  • Design : Conduct stability studies in buffers (pH 1–10) at 37°C, simulating gastrointestinal or cellular environments. Monitor degradation via UV-Vis spectroscopy or HPLC. Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life. Identify degradation products with high-resolution MS .

Q. How does the ethyl ester group influence the bioavailability of Ethyl caffeate compared to caffeic acid?

  • Experimental Approach : Perform Caco-2 cell monolayer assays to measure intestinal permeability. Compare pharmacokinetic profiles in rodent models using LC-MS/MS. Evaluate esterase-mediated hydrolysis in plasma or liver microsomes to quantify active metabolite release .

Q. What role does Ethyl caffeate play in microbial metabolism, particularly in anaerobic environments?

  • Research Design : Culture Acetobacterium woodii with Ethyl caffeate as the sole carbon source. Measure metabolic byproducts (e.g., acetate, CO2) via GC-MS. Use 13C isotopic labeling to track carbon flux in the CoA-transferase-mediated pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.